molecular formula C11H19NO2 B14907012 1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one

1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one

Cat. No.: B14907012
M. Wt: 197.27 g/mol
InChI Key: LOVVMRIWDBSXMT-UHFFFAOYSA-N
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Description

1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one typically involves the reaction of 2-ethylmorpholine with a suitable precursor. One common method involves the use of 3-methylbut-2-en-1-one as the starting material. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the additional functional groups.

    2-Ethylmorpholine: A closely related compound with similar chemical properties.

    3-Methylbut-2-en-1-one: A precursor used in the synthesis of 1-(2-Ethylmorpholino)-3-methylbut-2-en-1-one.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(2-ethylmorpholin-4-yl)-3-methylbut-2-en-1-one

InChI

InChI=1S/C11H19NO2/c1-4-10-8-12(5-6-14-10)11(13)7-9(2)3/h7,10H,4-6,8H2,1-3H3

InChI Key

LOVVMRIWDBSXMT-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)C(=O)C=C(C)C

Origin of Product

United States

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